molecular formula C12H16BClN2O4 B7957347 2-Chloro-5-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

2-Chloro-5-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B7957347
M. Wt: 298.53 g/mol
InChI Key: XGBYDPCOIAHBJC-UHFFFAOYSA-N
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Description

2-Chloro-5-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of a chloro group, a nitro group, and a dioxaborolane ring attached to an aniline moiety. Its unique structure makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the following steps:

    Nitration: The starting material, 2-chloroaniline, undergoes nitration to introduce the nitro group at the 5-position.

    Borylation: The nitrated product is then subjected to borylation using a dioxaborolane reagent, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloro-5-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its ability to participate in various chemical reactions. The nitro group can undergo reduction, the chloro group can be substituted, and the dioxaborolane ring can participate in coupling reactions. These transformations enable the compound to interact with different molecular targets and pathways, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar structure but lacks the chloro and nitro groups.

    2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar structure but lacks the nitro group.

    5-Nitro-2-phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar structure but lacks the chloro group.

Uniqueness

2-Chloro-5-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to the presence of both chloro and nitro groups along with the dioxaborolane ring. This combination of functional groups allows for a wide range of chemical transformations, making it a valuable compound in organic synthesis and scientific research .

Properties

IUPAC Name

2-chloro-5-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BClN2O4/c1-11(2)12(3,4)20-13(19-11)7-5-8(14)9(15)6-10(7)16(17)18/h5-6H,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGBYDPCOIAHBJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2[N+](=O)[O-])N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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